

# Molecular weight of Perfluoro-2-methyl-2-pentene

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## Compound of Interest

Compound Name: **Perfluoro-2-methyl-2-pentene**

Cat. No.: **B072772**

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## An In-depth Technical Guide to **Perfluoro-2-methyl-2-pentene**

This technical guide provides a comprehensive overview of **Perfluoro-2-methyl-2-pentene**, targeting researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis protocols, reactivity, and potential applications.

## Core Chemical and Physical Properties

**Perfluoro-2-methyl-2-pentene** is a perfluorinated olefin. Its fundamental properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>6</sub> F <sub>12</sub>	[1][2][3][4]
Molecular Weight	300.04 - 300.05 g/mol	[1][2][3][4]
IUPAC Name	1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene	[1][5]
CAS Number	1584-03-8	[1][2][3][4]
Appearance	Colorless liquid at room temperature and pressure	[6]
Boiling Point	50.5°C - 61°C	[6][7]
Density	1.622 g/mL at 25°C	[7]
SMILES	C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)C(F)(F)F	[1]
InChI Key	FAEGGADNHFKDQX-UHFFFAOYSA-N	[1][3]
Classification	Per- and Polyfluoroalkyl Substance (PFAS)	[1]

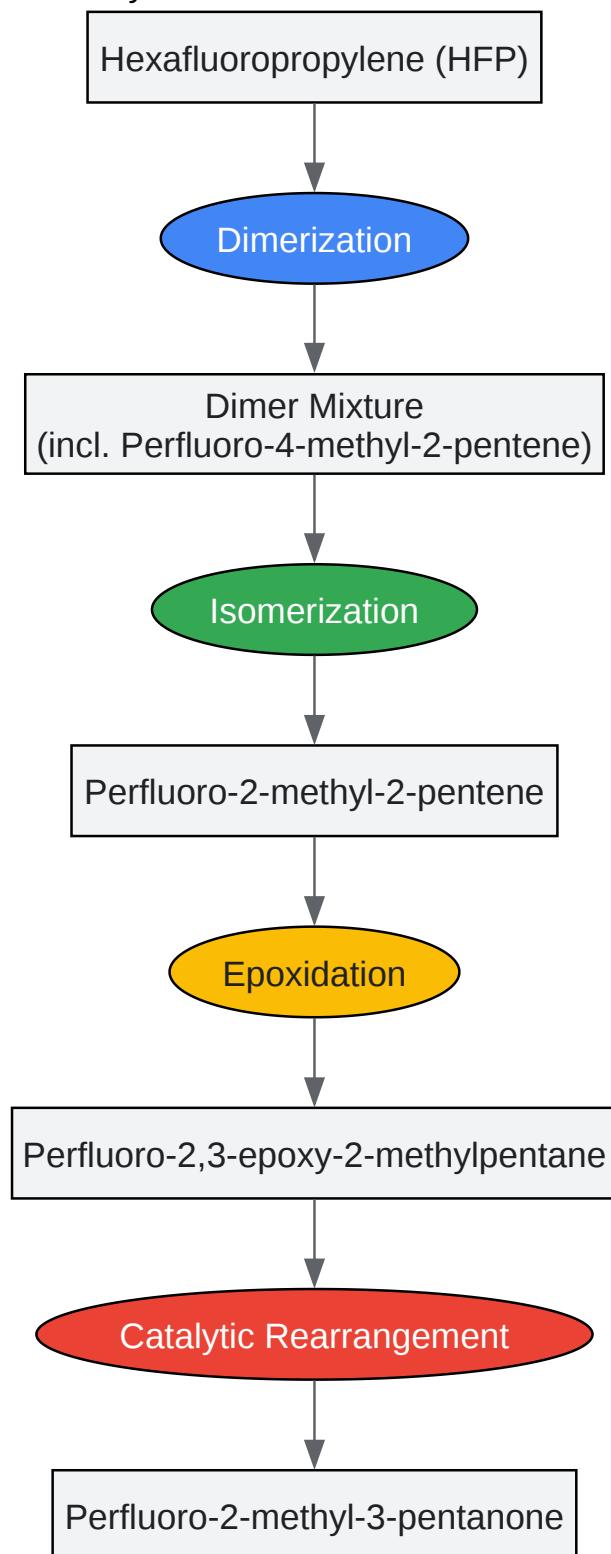
## Synthesis and Experimental Protocols

**Perfluoro-2-methyl-2-pentene** is primarily synthesized through the dimerization of hexafluoropropylene (HFP). Several methods have been patented, with variations in catalysts, solvents, and reaction conditions to optimize the yield and selectivity for this specific isomer over others like perfluoro-4-methyl-2-pentene.

## General Synthesis Workflow

The synthesis of **Perfluoro-2-methyl-2-pentene** from hexafluoropropylene and its subsequent conversion to other valuable fluorochemicals, such as perfluoro-2-methyl-3-pentanone (a fire extinguishing agent), follows a general pathway. This process involves dimerization, isomerization, and then further chemical modification.

## General Synthesis and Conversion Pathway

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Caption: Synthesis workflow from Hexafluoropropylene to Perfluoro-2-methyl-3-pentanone.

# Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is based on methods described in patent literature for producing **Perfluoro-2-methyl-2-pentene** with high selectivity.[\[8\]](#)

**Objective:** To synthesize **Perfluoro-2-methyl-2-pentene** by reacting hexafluoropropylene in the presence of a catalyst and an alkaline substance.

## Materials:

- Hexafluoropropylene (HFP)
- Polar aprotic solvent (e.g., acetonitrile, DMA)[\[8\]](#)[\[9\]](#)
- Catalyst (e.g., metal fluoride salt like potassium fluoride)[\[8\]](#)[\[9\]](#)
- Cocatalyst/Alkaline Substance (e.g., crown ether, guanidine compound)[\[9\]](#)[\[10\]](#)
- Reaction kettle/autoclave suitable for pressure reactions

## Procedure:

- Charge the reaction kettle with the polar aprotic solvent, catalyst, and alkaline substance. The mass ratio of HFP to catalyst is typically between 20:1 and 100:1, and the ratio of HFP to solvent is between 1:1 and 15:1.[\[8\]](#)
- Seal the reactor and purge with an inert gas.
- Introduce hexafluoropropylene gas into the reactor.
- Control the reaction temperature between 40°C and 150°C.[\[8\]](#) Some procedures may involve a multi-stage temperature profile, for instance, an initial phase at -30°C to 20°C followed by a second phase at 20°C to 90°C.[\[10\]](#)
- Maintain the reaction for a duration of 3 to 12 hours under a pressure of -0.1 to 1.5 MPa.[\[8\]](#)[\[10\]](#)

- Upon completion, stop the reaction and cool the reactor.
- The product, **Perfluoro-2-methyl-2-pentene**, is immiscible with the catalyst-solvent system and can be separated by decantation or liquid separation, yielding a product with a purity often exceeding 99%.[\[6\]](#)[\[8\]](#)

## Chemical Reactivity and Applications

**Perfluoro-2-methyl-2-pentene**'s reactivity is dominated by its carbon-carbon double bond and the vinyl fluorine atom, making it a versatile intermediate.[\[6\]](#)

- Reaction with Nucleophiles: It readily reacts with oxygen nucleophiles like alcohols.[\[2\]](#)[\[7\]](#) Depending on the catalyst amount, these reactions can lead to either fluorine substitution products or addition products.[\[2\]](#)[\[7\]](#)
- Reaction with  $\alpha$ -Oxides: In the presence of cesium fluoride (CsF), it reacts with  $\alpha$ -oxides.[\[2\]](#)[\[7\]](#)
- Isomerization: Under the influence of catalysts like CsF, it can be converted into the more thermodynamically stable trimer, perfluoro-2,4-dimethyl-3-heptene.[\[2\]](#)[\[7\]](#)

Applications:

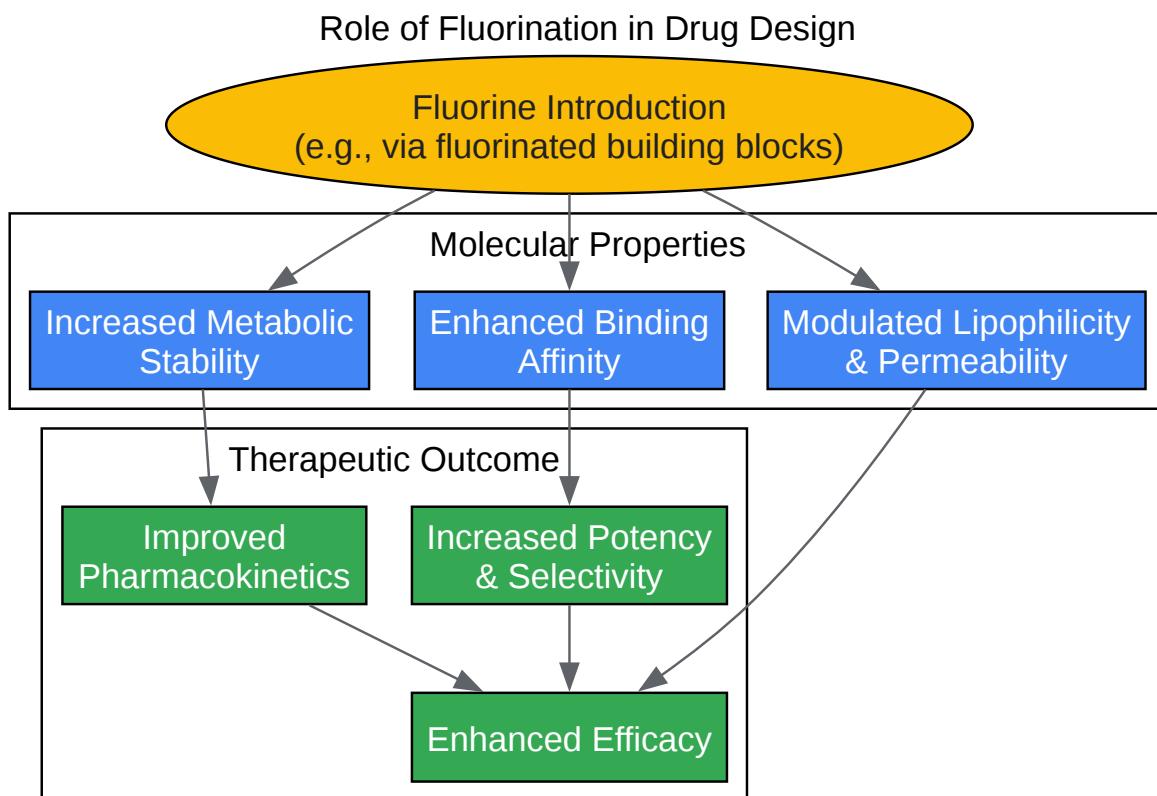
- Intermediate for Fire Extinguishing Agents: It is a key precursor to perfluoro-2-methyl-3-pentanone (also known as Novec 1230), a clean fire suppression agent with a low global warming potential.[\[11\]](#)[\[12\]](#) The synthesis involves epoxidation followed by catalytic rearrangement.[\[11\]](#)[\[13\]](#)
- Fluorinated Surfactants and Polymers: Due to its reactive double bond, it can be used to create various fluorine-containing derivatives for use as surfactants and treatment agents for fabrics and paper.[\[6\]](#)[\[10\]](#)
- Finishing Agents: As a hexafluoropropene dimer, it is used in producing waterproof and oil-proof Si/F-modified polyurethane finishing agents for textiles and leather.[\[7\]](#)

## Relevance for Drug Development Professionals

While **Perfluoro-2-methyl-2-pentene** itself is not documented as a therapeutic agent, its nature as a fluorinated organic molecule places it within a class of compounds of immense interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly modulate key properties:

- Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at specific sites, increasing the drug's half-life.[14]
- Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[14]
- Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Although no specific signaling pathways or biological activities have been reported for **Perfluoro-2-methyl-2-pentene**, its reactive nature makes it a potential building block for synthesizing more complex fluorinated molecules. Researchers in drug discovery could explore its use as a scaffold to introduce a perfluorinated moiety into novel chemical entities, leveraging the known benefits of fluorination in medicinal chemistry.



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Caption: Conceptual relationship between fluorination and drug properties.

## Safety and Handling

**Perfluoro-2-methyl-2-pentene** is classified as a highly flammable liquid and vapor.<sup>[1]</sup> It should be handled with appropriate personal protective equipment, including chemical safety goggles and protective gloves, in a well-ventilated area.<sup>[15][16]</sup> Thermal decomposition can generate hazardous substances such as hydrogen fluoride.<sup>[16]</sup> It is stable under normal conditions but incompatible with strong oxidizing agents.<sup>[15]</sup>

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